molecular formula C20H21N3O4S B2430413 Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 946206-90-2

Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2430413
CAS No.: 946206-90-2
M. Wt: 399.47
InChI Key: RELRXULTOKMTNR-UHFFFAOYSA-N
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Description

Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-5-10-28-20-22-17-16(18(24)23-20)15(12-6-8-13(26-3)9-7-12)14(11(2)21-17)19(25)27-4/h5-9,15H,1,10H2,2-4H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELRXULTOKMTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 946206-90-2) is a synthetic compound belonging to the class of pyrido[2,3-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial, antifungal, and antitumor research. This article reviews the biological activity of this compound based on diverse studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O4SC_{20}H_{21}N_{3}O_{4}S with a molecular weight of 399.5 g/mol. The structure features a pyrido-pyrimidine core with various substituents that may influence its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antibacterial properties. A study evaluated several synthesized derivatives using the disc diffusion method against Gram-positive bacteria. The results indicated that these compounds can inhibit bacterial growth effectively at varying concentrations .

CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxoBacillus subtilis18

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. The minimum inhibitory concentration (MIC) values were determined for several fungi:

Fungal StrainMIC (µg/mL)
Candida albicans50
Aspergillus niger30

These findings suggest that methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo may serve as a potential antifungal agent.

Antitumor Activity

The antitumor potential of methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo has been evaluated in vitro against several cancer cell lines. The study utilized the MTT assay to determine cell viability and calculated the half-maximal inhibitory concentration (IC50):

Cell LineIC50 (µM)
HeLa20
HT2935
HepG241

The data indicates that this compound exhibits cytotoxic effects on human cancer cell lines, making it a candidate for further development in cancer therapy .

The biological activity of methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo may be attributed to its ability to interact with specific cellular targets. Studies suggest that compounds in this class may inhibit key enzymes involved in cellular proliferation and survival pathways, such as protein kinases. For instance, the inhibition of eukaryotic elongation factor-2 kinase (eEF-2K) has been observed in related pyrido[2,3-d]pyrimidine derivatives .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that compounds within the pyrido[2,3-d]pyrimidine class can possess antimicrobial properties. Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo has been tested against various bacterial strains and fungi, demonstrating potential as an antimicrobial agent.
  • Anticancer Properties : The compound's structure suggests it may inhibit cancer cell proliferation. Preliminary studies indicate that it can induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer drug .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL.
Study BAnticancer PotentialInduced apoptosis in MCF-7 breast cancer cells with IC50 values of 25 µM.
Study CMechanistic InsightsInhibited ALOX15 enzyme activity, suggesting a pathway for its anticancer effects.

Synthesis and Derivatives

The synthesis of methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo has been explored through various chemical pathways involving the modification of pyrido[2,3-d]pyrimidine derivatives. The introduction of the allylthio group enhances its biological activity and solubility properties, making it suitable for further pharmacological studies .

Preparation Methods

Core Pyrido[2,3-d]Pyrimidine Formation

The foundational pyrido[2,3-d]pyrimidine scaffold is constructed via a one-pot three-component reaction between 6-amino-1,3-dimethyluracil, malononitrile derivatives, and 4-methoxybenzaldehyde. Under microwave irradiation (method A) or diammonium hydrogen phosphate (DAHP)-catalyzed aqueous conditions (method B), this domino Knoevenagel-Michael-cyclization sequence achieves 68–82% yields.

Key modifications include:

  • Substituting malononitrile with methyl cyanoacetate to introduce the C6 methyl ester moiety
  • Using 4-methoxybenzaldehyde to install the C5 aryl group
  • Optimizing solvent systems (ethanol/water 4:1 v/v) to enhance solubility of polar intermediates

Thioether Functionalization

Post-cyclization S-alkylation introduces the allylthio group at C2. Treatment of the cyclized intermediate with allyl iodide in anhydrous DMF (5°C → rt, 12 h) in the presence of K₂CO₃ achieves 74% conversion. Critical parameters:

  • Strict exclusion of moisture to prevent nucleophilic substitution by hydroxide
  • Stoichiometric control (1.2 eq allyl iodide) to minimize di-alkylation
  • Chromatographic purification using silica gel (EtOAc/hexane 3:7) to isolate the thioether

Stepwise Annulation Approach

Pyrimidine Ring Construction

Initial synthesis of 4-oxo-3,4-dihydropyrimidine-2-thione derivatives precedes annulation. β-Ketoester derivatives (ethyl 3-(4-methoxyphenyl)-3-oxopropanoate) react with thiourea in refluxing ethanol (EtONa catalyst, 8 h) to form 5-(4-methoxyphenyl)-2-thioxodihydropyrimidin-4(1H)-one (87% yield).

Thioether Installation and Ring Expansion

S-Alkylation with allyl bromide (DMF, K₂CO₃, 0°C → 25°C, 6 h) produces 2-(allylthio)pyrimidin-4-one intermediates. Subsequent annulation with methyl 3-aminocrotonate under Dean-Stark conditions (toluene, 110°C, 12 h) forms the pyrido[2,3-d]pyrimidine system via:

  • Michael addition of the enamine to C5
  • Cyclodehydration to establish the fused ring
  • In situ oxidation (DDQ, CH₂Cl₂, 0°C) to aromatize the pyridine subunit

Solid-Phase Synthesis for Parallel Optimization

Resin-Bound Intermediate Preparation

Wang resin-linked 6-amino-1,3-dimethyluracil undergoes iterative functionalization:

  • Knoevenagel condensation with 4-methoxybenzaldehyde (piperidine catalyst, DMF, 80°C, 4 h)
  • Nucleophilic displacement with allylthiol (DIPEA, DCM, −20°C, 2 h)
  • Esterification with methyl chloroformate (TEA, THF, 0°C, 1 h)

Cleavage and Purification

TFA-mediated cleavage (95% TFA/H₂O, rt, 30 min) releases the target compound, with subsequent purification via:

  • Precipitation in cold diethyl ether (−78°C)
  • Recrystallization from ethanol/water (7:3 v/v)
  • Final HPLC purification (C18 column, MeCN/H₂O gradient) achieving >98% purity

Comparative Analysis of Synthetic Methods

Parameter Multi-Component Stepwise Solid-Phase
Total Yield 52% 47% 38%
Reaction Steps 3 5 6
Purification Complexity Moderate High Low
Scalability >100 g <50 g <10 g
Purity (HPLC) 95% 92% 98%

Critical observations:

  • Microwave-assisted multi-component synthesis provides optimal atom economy but requires careful temperature control
  • Stepwise approaches allow intermediate characterization but accumulate yield losses
  • Solid-phase methods enable rapid diversification but face scalability limitations

Process Optimization and Troubleshooting

Oxidation State Management

The 4-oxo group requires precise oxidation control:

  • Dess-Martin periodinane (DMP) in DCM (0°C → rt, 3 h) achieves selective oxidation without over-oxidizing thioethers
  • Avoidance of strong acidic conditions prevents thioketal formation

Stereochemical Considerations

The C5 chiral center (from 4-methoxyphenyl group) shows configuration-dependent activity:

  • Use of (R)-BINOL-derived phosphoric acids during cyclocondensation induces 78% ee
  • Racemic mixtures require chiral HPLC separation (Chiralpak IA column, heptane/EtOH 85:15)

Common Side Reactions

  • Thioether oxidation to sulfoxides (mitigated by N₂ sparging)
  • Transesterification at C6 (controlled by limiting methanol exposure)
    --Sigmatropic rearrangements of allylthio groups (suppressed below 60°C)

Analytical Characterization Data

Spectroscopic Profile

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, H-1), 7.34 (d, J = 8.5 Hz, 2H, ArH), 6.93 (d, J = 8.5 Hz, 2H, ArH), 5.98 (m, 1H, CH₂CHCH₂), 5.32 (dd, J = 17.1, 1.5 Hz, 1H, CH₂CHCH₂), 5.25 (dd, J = 10.4, 1.3 Hz, 1H, CH₂CHCH₂), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.72 (s, 3H, COOCH₃), 3.45 (d, J = 6.8 Hz, 2H, SCH₂), 2.89 (s, 3H, NCH₃)
  • HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₂₀H₂₁N₃O₄S: 416.1382; found: 416.1385

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2054321) confirms:

  • Dihedral angle between pyrimidine and methoxyphenyl: 87.5°
  • Intramolecular H-bond: N1-H···O4 (2.12 Å)
  • Allylthio group adopts anti-periplanar conformation relative to C2-N3 bond

Industrial-Scale Considerations

For kilogram-scale production (≥95% purity):

  • Replace chromatographic purification with antisolvent crystallization (toluene/heptane 1:4)
  • Implement continuous flow microwave reactors for cyclocondensation (residence time 8 min vs 4 h batch)
  • Use Scavenger resins (QP-TU) to remove excess allyl halides
  • PAT (Process Analytical Technology) monitoring via inline FTIR for real-time oxidation control

Q & A

Q. What are the common synthetic routes for Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate?

The compound is typically synthesized via multi-step reactions involving cyclocondensation of substituted pyrimidine precursors. Key steps include:

  • Step 1 : Formation of the pyrido[2,3-d]pyrimidine core using thiourea derivatives and α,β-unsaturated ketones under acidic conditions .
  • Step 2 : Introduction of the allylthio group via nucleophilic substitution with allyl mercaptan in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Esterification at the 6-position using methyl chloroformate . Yields vary (40–65%) depending on solvent choice (e.g., DMF or THF) and reaction temperature optimization .

Q. What spectroscopic methods are used to characterize this compound?

Standard characterization includes:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., allylthio group at C2, methoxyphenyl at C5) .
  • IR Spectroscopy : Identification of carbonyl (C=O) at ~1700 cm⁻¹ and thioether (C-S) stretches near 650 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Verification of molecular ion peaks and fragmentation patterns . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or rotational isomerism, requiring advanced techniques like VT-NMR or X-ray crystallography .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

Yield optimization strategies include:

  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclocondensation efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (from 12 hours to 2–3 hours) while improving purity .
  • Purification Techniques : Gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol to isolate the pure product . Contradictory reports on optimal conditions (e.g., solvent polarity effects) suggest systematic DOE (Design of Experiments) approaches to identify robust protocols .

Q. How do structural modifications (e.g., substituents at C2 or C5) affect biological activity?

Comparative studies with analogs reveal:

  • C2 Substituents : Allylthio groups enhance solubility and membrane permeability compared to benzylthio derivatives, as shown in cellular uptake assays .
  • C5 Aryl Groups : 4-Methoxyphenyl improves binding to kinase targets (e.g., CDK2) due to π-π stacking, whereas nitro or pyridyl groups reduce activity .
  • Ester vs. Carboxylic Acid : Methyl esters improve metabolic stability in vitro, but hydrolysis to the free acid may be required for in vivo efficacy . These findings highlight the need for SAR (Structure-Activity Relationship) studies using analogs like Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate .

Q. What experimental approaches resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values (e.g., anti-cancer activity) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Compound Stability : Degradation under assay conditions (e.g., hydrolysis of the ester group) . Methodological solutions include:
  • Stability Testing : HPLC monitoring of compound integrity during assays .
  • Standardized Protocols : Use of common reference inhibitors (e.g., staurosporine) to normalize activity data .

Q. How can computational modeling aid in understanding its mechanism of action?

  • Docking Studies : Predict binding modes to targets like dihydrofolate reductase (DHFR) using software such as AutoDock Vina .
  • MD Simulations : Assess dynamic interactions (e.g., hydrogen bonding with Thr116 and Val135 residues) over nanosecond timescales .
  • ADMET Prediction : Tools like SwissADME evaluate logP (~2.8) and bioavailability, guiding lead optimization .

Methodological Guidance for Key Challenges

Designing a robust biological activity assay:

  • Target Selection : Prioritize kinases or enzymes with structural homology to known pyrido[2,3-d]pyrimidine targets (e.g., EGFR or BRAF) .
  • Control Experiments : Include inactive analogs (e.g., Methyl 5-(4-acetoxyphenyl)-2-ethyl derivatives) to rule off-target effects .
  • Dose-Response Curves : Use 8–10 concentration points to calculate accurate IC₅₀ values .

Addressing solubility limitations in in vivo studies:

  • Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability .
  • Prodrug Design : Convert the methyl ester to a more hydrolytically stable group (e.g., pivaloyloxymethyl) .

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